N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide typically involves the condensation reaction between 1-naphthohydrazide and 4-nitroacetophenone. The reaction is usually catalyzed by an acid, such as glacial acetic acid, and carried out in an ethanol solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of the corresponding hydrazine.
Substitution: Introduction of substituents on the aromatic rings.
Scientific Research Applications
N’-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activity.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N’-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide involves its interaction with biological targets. The compound can bind to metal ions, forming complexes that may interfere with biological processes. Additionally, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-nitrophenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide
Uniqueness
N’-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide is unique due to its specific structural features, such as the naphthalene ring and the nitro group.
Properties
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-13(14-9-11-16(12-10-14)22(24)25)20-21-19(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,21,23)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLFUNHQHZULEQ-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.